molecular formula C11H13IO3 B3184923 Ethyl 4-ethoxy-3-iodobenzoate CAS No. 1131614-09-9

Ethyl 4-ethoxy-3-iodobenzoate

Cat. No. B3184923
CAS RN: 1131614-09-9
M. Wt: 320.12 g/mol
InChI Key: MXPVGVLCSXIAHE-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-3-iodobenzoate is a chemical compound with the molecular formula C11H13IO3 . It is a halogenated aromatic ester .


Molecular Structure Analysis

The molecular structure of Ethyl 4-ethoxy-3-iodobenzoate consists of an ethoxy group (C2H5O-) and an iodine atom attached to a benzoate ester . The exact 3D structure may require further computational or experimental analysis for accurate determination.

Safety and Hazards

While specific safety data for Ethyl 4-ethoxy-3-iodobenzoate is not available, it is generally advisable to handle chemical compounds with care. Avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use personal protective equipment .

properties

CAS RN

1131614-09-9

Product Name

Ethyl 4-ethoxy-3-iodobenzoate

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

ethyl 4-ethoxy-3-iodobenzoate

InChI

InChI=1S/C11H13IO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3

InChI Key

MXPVGVLCSXIAHE-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC)I

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the resultant ester (3.10 g, 10.61 mmol) and potassium carbonate (2.87 g, 20.75 mmol) in 40 ml acetonitrile, add iodoethane (1.3 ml, 16.25 mmol) at RT while stirring vigorously. Heat the resulting white suspension under reflux for 1.5 h. Evaporate acetonitrile and replace with EtOAc. Wash the organic layer first with water, then with saturated aq. sodium chloride. Dry over anhydrous sodium sulfate, filter and concentrate to give the title compound as a yellow oil.
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3.1 g
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2.87 g
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1.3 mL
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40 mL
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solvent
Reaction Step One
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